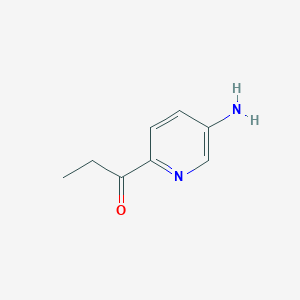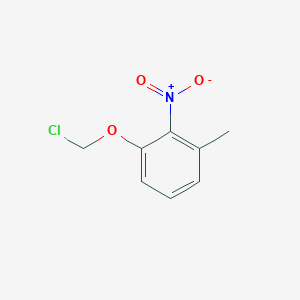
1-(Chloromethoxy)-3-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethoxy)-3-methyl-2-nitrobenzene is an organic compound with a complex structure that includes a chloromethoxy group, a methyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(Chloromethoxy)-3-methyl-2-nitrobenzene typically involves several steps:
Nitration: The nitro group is introduced through nitration, which involves treating the compound with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Methylation: The methyl group can be added via Friedel-Crafts alkylation using methyl chloride and a catalyst such as aluminum chloride.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(Chloromethoxy)-3-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common reagents and conditions for these reactions include:
Substitution: Nucleophiles such as sodium methoxide in methanol.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in acidic medium.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Chloromethoxy)-3-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(Chloromethoxy)-3-methyl-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloromethoxy group can participate in substitution reactions, modifying the compound’s activity and interactions.
Comparación Con Compuestos Similares
1-(Chloromethoxy)-3-methyl-2-nitrobenzene can be compared with other similar compounds such as:
1-(Chloromethoxy)-2-nitrobenzene: Lacks the methyl group, leading to different reactivity and applications.
1-(Methoxymethyl)-3-methyl-2-nitrobenzene: Has a methoxymethyl group instead of chloromethoxy, affecting its chemical properties.
3-Methyl-2-nitroanisole: Contains a methoxy group instead of chloromethoxy, resulting in different chemical behavior.
Propiedades
Fórmula molecular |
C8H8ClNO3 |
|---|---|
Peso molecular |
201.61 g/mol |
Nombre IUPAC |
1-(chloromethoxy)-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-3-2-4-7(13-5-9)8(6)10(11)12/h2-4H,5H2,1H3 |
Clave InChI |
JWEXWGZZDALSEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)OCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
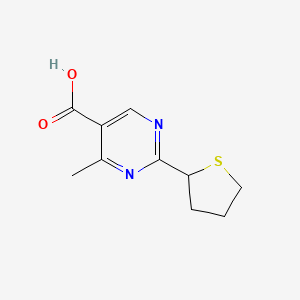

![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
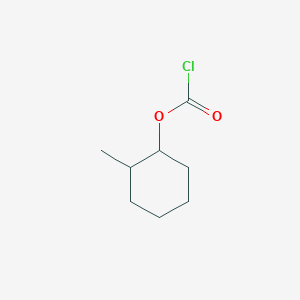
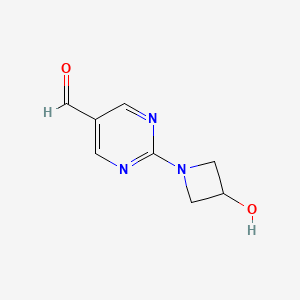

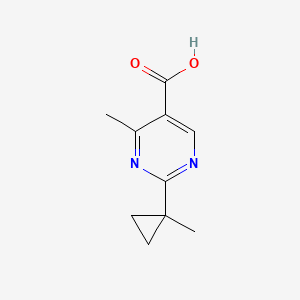
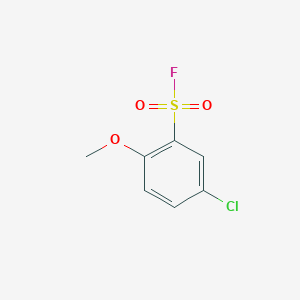
![2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid](/img/structure/B13177278.png)

